molecular formula C10H24NOI B601642 Colesevelam Methoxyquat Impurity CAS No. 863031-14-5

Colesevelam Methoxyquat Impurity

Cat. No.: B601642
CAS No.: 863031-14-5
M. Wt: 301.21
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Mechanism of Action

Target of Action

The primary target of Colesevelam Methoxyquat Impurity is the bile acids present in the intestine . Bile acids are produced when cholesterol is broken down in the body . The role of these bile acids is to aid in the digestion and absorption of dietary fats in the small intestine .

Mode of Action

This compound, like its parent compound Colesevelam, is a bile acid sequestrant . It works by binding to the bile acids in the intestine, forming an insoluble complex that is eliminated in the feces . This binding prevents the reabsorption of bile acids, leading to a decrease in the amount of bile acids returning to the liver via enterohepatic circulation .

Biochemical Pathways

The binding of this compound to bile acids impacts the biochemical pathway of cholesterol metabolism . As the bile acid pool becomes depleted due to the action of this compound, the hepatic enzyme cholesterol 7-α-hydroxylase is upregulated . This leads to an increase in the conversion of cholesterol to bile acids, thereby reducing the levels of cholesterol in the body .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its non-absorbable nature .

Result of Action

The action of this compound results in a reduction of low-density lipoprotein (LDL) cholesterol levels in the body . By binding to bile acids and preventing their reabsorption, the compound indirectly lowers cholesterol levels, as more cholesterol is converted into bile acids to replenish the depleted bile acid pool .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the efficacy of this compound, as it can bind to other drugs and reduce their absorption . Therefore, it is recommended to take this compound at least four hours before or after taking other medications to minimize the risk of reduced absorption . Furthermore, the compound’s action can also be affected by the individual’s diet and exercise regimen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Colesevelam Methoxyquat Impurity involves a two-stage reaction. In the first stage, 6-(N,N-dimethylamino)-1-hexanol reacts with sodium hydride in tetrahydrofuran at temperatures between 25 to 40 degrees Celsius for approximately 0.5 hours. In the second stage, methyl iodide is added, and the reaction mixture is maintained at 40 degrees Celsius for 7 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically follows the laboratory-scale procedures with necessary scaling adjustments to ensure safety and efficiency in a larger production environment.

Chemical Reactions Analysis

Types of Reactions: Colesevelam Methoxyquat Impurity primarily undergoes substitution reactions due to the presence of the quaternary ammonium group.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides under mild to moderate conditions.

    Oxidation and Reduction Reactions: While less common, these reactions can occur under specific conditions using reagents like hydrogen peroxide or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a halide can yield a corresponding halide salt, while oxidation may produce an alcohol or ketone derivative.

Scientific Research Applications

Comparison with Similar Compounds

  • Colesevelam Hydroxyquat Impurity Chloride
  • 6-Bromohexylamine Hydrobromide
  • Colesevelam Impurity 6
  • Colesevelam Impurity 7
  • Colesevelam Impurity 5
  • Colesevelam Impurity 2
  • Colesevelam Impurity 1
  • N-decyldecan-1-amine

Comparison: Colesevelam Methoxyquat Impurity is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions compared to other impurities. For instance, the hydroxy group in Colesevelam Hydroxyquat Impurity Chloride may lead to different hydrogen bonding and solubility properties .

Properties

CAS No.

863031-14-5

Molecular Formula

C10H24NOI

Molecular Weight

301.21

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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